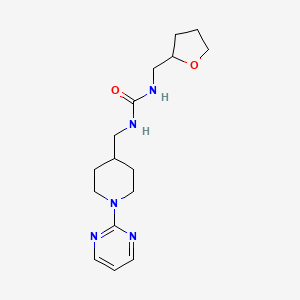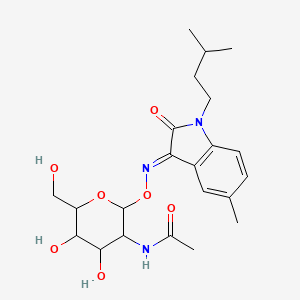
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide" is a synthetic molecule that may be related to various compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers discuss compounds with pyrrolidine, morpholino, and carboxamide groups, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of key intermediates such as amines or isocyanates, followed by condensation or cyclization reactions. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate . Similar synthetic strategies could potentially be applied to the compound of interest, with appropriate modifications to incorporate the 3-bromophenyl and but-2-yn-1-yl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest often features specific conformations and crystal packing influenced by the presence of functional groups. For instance, the pyrrolidine ring can adopt an envelope conformation, and hydrogen bonding can play a significant role in the crystal packing of these molecules . These structural features are crucial for the biological activity and could be relevant for the compound "1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide" as well.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to the compound of interest can involve interactions with biological targets, such as enzymes or receptors. The presence of the morpholino group, for example, is a common feature in molecules with antiproliferative activity against cancer cell lines . The bromophenyl group could also potentially undergo further chemical transformations, such as cross-coupling reactions, which are not discussed in the provided papers but are well-known in the field of organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can affect these properties. For example, the solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis, revealing insights into its solid-state properties . Similar analyses could be conducted for the compound of interest to understand its properties better.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Novel Synthesis Approaches: Research indicates innovative synthesis techniques for compounds with morpholine and carboxamide groups, highlighting methods like Diels–Alder reactions, nucleophilic substitution reactions, and cycloadditions which could potentially apply to the synthesis of the target compound (Baydar et al., 1979).
- Functional Group Transformations: Studies demonstrate the transformation of functional groups through reactions such as aminocarbonylation and bromination, suggesting methods for functionalizing the pyrrolidine and bromophenyl groups in similar compounds (Takács et al., 2012).
Biological Activity
- Potential Antimicrobial and Anticancer Applications: Research on structurally related compounds explores their biological activities, including antimicrobial and anticancer effects. For instance, derivatives of morpholine and pyrrolidine have been studied for their antimicrobial properties and potential utility as cancer cell proliferation inhibitors (Lu et al., 2017).
Material and Molecular Engineering
- Development of New Materials: Studies involving the synthesis of polymers and materials with specific functional groups, such as polyesteramides with pendant morpholine groups, point towards applications in material science for compounds with similar functional groups (Veld et al., 1992).
Methodological Innovations
- Advanced Synthesis Techniques: Research showcases advanced methodologies like palladium-catalyzed reactions and the use of sulfinamides as protecting groups, providing insights into sophisticated chemical synthesis strategies that could be adapted for similar complex molecules (Fritz et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPSAAHBYAKQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


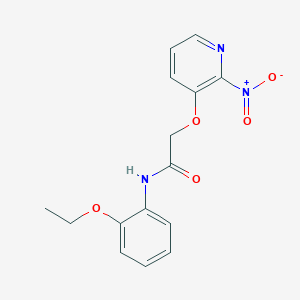
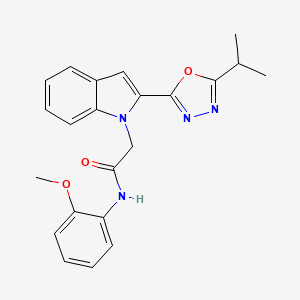
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

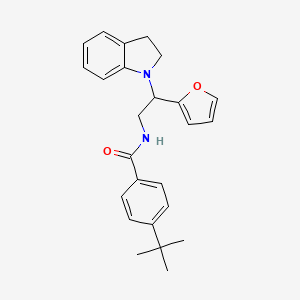
![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)
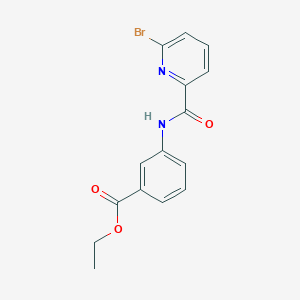

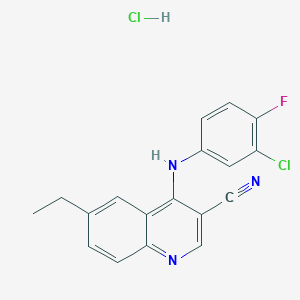
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
